Rhodanine

Descripción

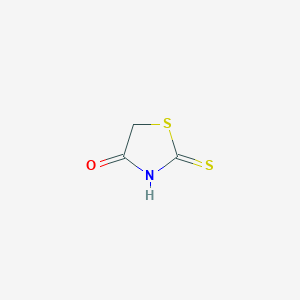

Structure

3D Structure

Propiedades

IUPAC Name |

2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWUVOGUEXMXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS2 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

950981-11-0 | |

| Record name | Polyrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950981-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026002 | |

| Record name | Rhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5 °C. May explode on rapid heating., Pale yellow solid; [Merck Index] Light yellow powder; [MSDSonline] | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>20 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID, SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER | |

| Record name | SID57260772 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.868 (NTP, 1992) - Less dense than water; will float, 0.868, BULK DENSITY 0.617 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER, LIGHT YELLOW PRISMS FROM ALCOHOL | |

CAS No. |

141-84-4, 6913-23-1 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptothiazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006913231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RHODANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O50LKL2G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

335.3 °F (NTP, 1992), 168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE) | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Rhodanine and its derivatives as privileged scaffolds in medicinal chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The inherent structural features of the this compound ring allow for facile derivatization at multiple positions, leading to a vast chemical space for the development of novel therapeutic agents. This guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential as anticancer, antimicrobial, and antiviral agents.

Core Structure and Synthesis

The this compound core, chemically known as 2-thioxo-4-thiazolidinone, serves as a versatile template for chemical modification. The most common synthetic route to this compound derivatives involves the Knoevenagel condensation of this compound with various aldehydes. This reaction is typically carried out in the presence of a base and a suitable solvent.[3] Further modifications can be introduced at the N-3 position of the this compound ring.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of 5-Arylidenerhodanines

This protocol describes a general method for the synthesis of 5-arylidenethis compound derivatives.

Materials:

-

This compound

-

Aromatic aldehyde

-

Ammonium acetate (or other suitable base like piperidine or pyridine)

-

Glacial acetic acid (or another suitable solvent like ethanol or toluene)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in glacial acetic acid.

-

Add a catalytic amount of ammonium acetate (0.1-0.2 equivalents).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain the pure 5-arylidenethis compound derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Biological Activities and Structure-Activity Relationships (SAR)

This compound derivatives have demonstrated a broad spectrum of biological activities, which are intricately linked to the nature and position of substituents on the this compound core.

Anticancer Activity

Numerous this compound derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines.[2][4] The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][5]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(4-Chlorobenzylidene)this compound | HCT-116 (Colon) | 10 | [2] |

| 3-((5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methyl)benzoic acid | K562 (Leukemia) | 11.10 (µg/mL) | [2] |

| 5-((4-(dimethylamino)phenyl)methylene)-3-ethylthis compound | A549 (Lung) | 2.67 | [2] |

| (Z)-5-(4-((bis(4-fluorophenyl)methyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one | MCF-7 (Breast) | 12 | [1] |

| N-(beta-D-glucopyranosyl)-5-(4-nitrobenzylidene)-2-thioxo-4-thiazolidinone | HepG2 (Liver) | 0.21 | [4] |

Structure-Activity Relationship (SAR) for Anticancer Activity:

-

5-position: Substitution with an arylidene group is crucial for activity. Electron-withdrawing or electron-donating groups on the aromatic ring can modulate the potency.

-

N-3 position: Introduction of various substituents, such as acetic acid moieties, can enhance cytotoxic effects.[2]

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[6][7] Their mechanism of action can vary, with some compounds targeting essential bacterial enzymes.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound-3-acetic acid derivative | Staphylococcus aureus | 2 | [7] |

| 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate | Methicillin-resistant Staphylococcus aureus (MRSA) | >=15.62 | [6] |

| N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide | Mycobacterium tuberculosis | 8-16 (µM) | [6] |

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

-

5-position: The presence of a lipophilic arylidene group often enhances activity.

-

N-3 position: Carboxylic acid or amide functionalities at this position can contribute to antibacterial potency.[6]

Antiviral Activity

Several this compound derivatives have been identified as potent inhibitors of various viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[8]

Table 3: Antiviral Activity of Selected this compound Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| N-phenylbenzamide derivative | Enterovirus 71 | 5.7 ± 0.8 | [8] |

| Tylophorine derivative | SARS-CoV | <0.005 | [9] |

| 5p (triazine-benzimidazole conjugate) | HSV-1 | 3.5 (µg/mL) | [10] |

Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives against adherent cancer cell lines.[11]

Materials:

-

Adherent cancer cell line

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.[12][13]

Materials:

-

Bacterial strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound derivatives against plaque-forming viruses.[14][15][16]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer (PFU/mL)

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Compound and Virus Incubation: Prepare serial dilutions of the this compound derivative. In a separate tube, mix the virus (at a concentration that will produce a countable number of plaques, e.g., 50-100 PFU/well) with each compound dilution and incubate for 1 hour at 37°C.

-

Infection: Remove the medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1 hour.

-

Overlay: After adsorption, remove the inoculum and add the overlay medium containing the corresponding concentration of the this compound derivative.

-

Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).

-

Plaque Visualization and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.

-

EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Plot the percentage of plaque reduction against the log of the compound concentration to determine the EC50 value.

Conclusion

This compound and its derivatives represent a highly valuable and "privileged" scaffold in medicinal chemistry. Their synthetic accessibility and the wide range of achievable biological activities make them attractive candidates for the development of new drugs. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective this compound-based therapeutic agents. The detailed experimental protocols offer a practical resource for researchers in the field to synthesize and evaluate these promising compounds. Further exploration of the diverse chemical space of this compound derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. This compound-Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of this compound-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. protocols.io [protocols.io]

- 13. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Diverse Biological Activities of Rhodanine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a five-membered heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological effects of this compound-containing compounds, with a focus on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. This document is intended to serve as a comprehensive resource, offering quantitative data for comparative analysis, detailed experimental methodologies, and visual representations of key molecular pathways and workflows to aid in the research and development of novel this compound-based therapeutics.

Core Biological Activities and Quantitative Data

This compound derivatives have been extensively investigated for their potential as therapeutic agents. Their biological activities are diverse, stemming from their ability to interact with a wide range of biological targets. The structural versatility of the this compound ring, particularly at the N-3 and C-5 positions, allows for the fine-tuning of their pharmacological profiles.[1]

Anticancer Activity

This compound compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes and interference with critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Representative this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 5-(2-fluorobenzylidene)-rhodanine analog | A549 (Lung) | 0.8 | Sorafenib analog | [2] |

| H460 (Lung) | 1.3 | [2] | ||

| HT29 (Colon) | 2.8 | [2] | ||

| Phenyl-substituted triazolothiazolyl-rhodanine | Huh7 (Liver) | 4.67 | Cytotoxic | [3] |

| MCF-7 (Breast) | 2.30 | [3] | ||

| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780 (Ovarian) | 4.4 | Cytotoxic | [3] |

| A2780cisR (Ovarian, cisplatin-resistant) | 3.3 | [3] | ||

| N-glucosylation this compound 6 | HepG2 (Liver) | 0.21 | Topoisomerase II inhibition, DNA intercalation | [4] |

| A549 (Lung) | 1.7 | [4] | ||

| MCF-7 (Breast) | 11.7 | [4] | ||

| S-glucosylation this compound 7 | A549 (Lung) | 0.31 | Topoisomerase II inhibition, DNA intercalation | [4] |

| HepG2 (Liver) | 0.76 | [4] | ||

| MCF-7 (Breast) | 12.4 | [4] | ||

| S-glucosylation 5-arylidene this compound 13a | MCF-7 (Breast) | 3.1 | Topoisomerase II inhibition, DNA intercalation | [4] |

| A549 (Lung) | 6.1 | [4] | ||

| HepG2 (Liver) | 17.2 | [4] | ||

| This compound-piperazine hybrid 5 | MDA-MB-468 (Breast) | >200 | EGFR/HER2/VEGFR inhibition | [5] |

| This compound-piperazine hybrid 13 | MCF-7 (Breast) | 67 | EGFR/HER2/VEGFR inhibition | [5] |

| MDA-MB-231 (Breast) | 145 | [5] | ||

| This compound-piperazine hybrid 17 | MDA-MB-468 (Breast) | 58 | EGFR/HER2/VEGFR inhibition | [5] |

| MDA-MB-231 (Breast) | 118 | [5] | ||

| MCF-7 (Breast) | 169 | [5] |

Antimicrobial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. This compound derivatives have shown potent activity against a range of pathogenic bacteria, particularly Gram-positive strains.[6] Their mechanism of action can involve the inhibition of essential bacterial enzymes.

Table 2: Antimicrobial Activity of Representative this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Tryptophan-derived this compound 7c | S. aureus | 1-2 | [7] |

| MRSA | 2-4 | [7] | |

| E. coli | 8 | [7] | |

| Tryptophan-derived this compound 10b | S. aureus | 2 | [7] |

| MRSA | 4 | [7] | |

| E. coli | 16 | [7] | |

| 5-arylidene this compound derivative IIIi | MRSA CCARM 3167 | 1 | [6] |

| MRSA CCARM 3506 | 1 | [6] | |

| 5-arylidene this compound derivative Vb | MRSA CCARM 3167 | 1 | [6] |

| MRSA CCARM 3506 | 1 | [6] | |

| 5-arylidene this compound derivative Vc | MRSA CCARM 3167 | 1 | [6] |

| MRSA CCARM 3506 | 1 | [6] | |

| This compound derivative Rh 2 | VRSA (MIC90) | 4 µM | [8] |

| MRSA (MIC90) | 4 µM | [8] | |

| S. epidermidis | 4 µM | [8] | |

| VRE (MIC90) | 8 µM | [8] | |

| B. anthracis | 2-8 µM | [8] |

Antiviral Activity

This compound-based compounds have also been explored for their antiviral properties, demonstrating inhibitory effects against various viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).

Table 3: Antiviral Activity of Representative this compound Derivatives

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| This compound derivative 1 | HIV-1 IN (3'-processing) | - | 15 | [9] |

| HIV-1 IN (strand transfer) | - | 11 | [9] | |

| This compound derivative 11 | HIV-1 IN (3'-processing) | - | 58 | [9] |

| HIV-1 IN (strand transfer) | - | 20 | [9] |

Enzyme Inhibitory Activity

A primary mechanism through which this compound compounds exert their biological effects is through the inhibition of various enzymes. This includes protein tyrosine phosphatases, carbonic anhydrases, and metallo-β-lactamases, among others.

Table 4: Enzyme Inhibitory Activity of Representative this compound Derivatives

| Compound/Derivative | Enzyme Target | IC50 | Reference |

| Benzylidene this compound derivative 5e | PRL-3 | 0.9 µM | [10] |

| Tryptophan-derived this compound 10b | PTP1B | 0.36 µM | [7] |

| N-glucosylation this compound 6 | Topoisomerase II | 6.9 µM | [4] |

| This compound-linked benzenesulfonamide 7h | hCA I | 22.4 nM | [8] |

| This compound-linked benzenesulfonamide 9d | hCA I | 35.8 nM | [8] |

Key Signaling Pathways Modulated by this compound Compounds

The anticancer and other biological activities of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective inhibitors.

PRL-3 Signaling Pathway

Phosphatase of Regenerating Liver-3 (PRL-3) is a protein tyrosine phosphatase that is overexpressed in various metastatic cancers.[11] It plays a critical role in promoting cancer cell migration, invasion, and metastasis.[12] this compound-based compounds have been identified as potent inhibitors of PRL-3.[10] Inhibition of PRL-3 can disrupt downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to a reduction in metastatic potential.[13]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. The pathway can be activated through canonical and non-canonical routes. This compound derivatives can inhibit this pathway, leading to the suppression of pro-inflammatory and anti-apoptotic gene expression.

References

- 1. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRL-3 dephosphorylates p38 MAPK to promote cell survival under stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Antibacterial Activity of this compound Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Structure-activity Studies of this compound Derivatives as HIV-1 Integrase Inhibitors [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. PRL-3 phosphatase and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Rhodanine Scaffold: A Historical and Technical Guide to its Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rhodanine scaffold, a five-membered heterocyclic motif, has carved a significant and multifaceted history in the landscape of drug discovery. Initially explored for its diverse chemical reactivity, it rapidly emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the history of this compound in medicinal chemistry, from its early synthetic routes to its evolution as a versatile pharmacophore. We will delve into its applications in various therapeutic areas, including as an antimicrobial, antiviral, anticancer, and antidiabetic agent, supported by quantitative data from key studies. The guide will also address the critical controversy surrounding this compound as a Pan-Assay Interference Compound (PAINS), offering a balanced perspective for researchers. Detailed experimental protocols for the synthesis and evaluation of this compound derivatives are provided, alongside visualizations of key signaling pathways, to equip researchers with a comprehensive understanding of this important chemical entity.

A Historical Overview of this compound in Medicinal Chemistry

This compound (2-thioxo-4-thiazolidinone) and its derivatives have been a subject of interest in organic and medicinal chemistry for over a century.[1] The core structure offers multiple sites for chemical modification, allowing for the creation of large and diverse compound libraries.[2]

The most common synthetic route to functionalize the this compound core is the Knoevenagel condensation of this compound with various aldehydes, which typically yields 5-arylidenethis compound derivatives.[3] This reaction is valued for its simplicity and efficiency.[4][5]

The journey of this compound in drug discovery has been marked by both significant successes and notable challenges. It is recognized for its ability to interact with a wide range of biological targets, leading to a plethora of reported biological activities.[2] However, this promiscuity has also led to its classification as a Pan-Assay Interference Compound (PAINS), a label that warrants careful consideration in modern drug discovery campaigns.[1][6]

Despite the PAINS controversy, the this compound scaffold is present in the clinically approved drug, epalrestat, used for the treatment of diabetic neuropathy, demonstrating that with careful optimization, this compound-based compounds can be developed into safe and effective therapeutic agents.[7]

Therapeutic Applications and Quantitative Data

This compound derivatives have been extensively investigated for a variety of therapeutic applications. The following tables summarize key quantitative data for representative this compound compounds across different biological activities.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µM) | Reference |

| Rh 2 | Vancomycin-resistant Enterococcus (VRE) | 8 (MIC90) | [8][9] |

| Rh 2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 (MIC90) | [8][9] |

| Rh 2 | Staphylococcus epidermidis | 4 | [8][9] |

| Rhodanines 1-7 | Bacillus anthracis | 2-8 | [8][9] |

| 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids | Gram-positive bacteria | 7.8 - 125 µg/mL | [2] |

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 25 (Sorafenib analog) | A549 (Lung) | 0.8 | [10] |

| Compound 25 (Sorafenib analog) | H460 (Lung) | 1.3 | [10] |

| Compound 25 (Sorafenib analog) | HT29 (Colon) | 2.8 | [10] |

| Compound 32 (Benzimidazole conjugate) | HL-60 (Leukemia) | 0.21 | [11] |

| Compound 32 (Benzimidazole conjugate) | MDA-MB-231 (Breast) | 0.33 | [11] |

| Glucosylated this compound 12f | HepG2 (Liver) | 2.2 | [12] |

| Glucosylated this compound 6 | HepG2 (Liver) | 0.21 | [13] |

| This compound-piperazine hybrid 13 | MCF-7 (Breast) | 67 | [14] |

Table 3: Antiviral Activity of this compound Derivatives

| Compound | Virus | Target | IC50 (µM) | Reference |

| This compound-salicylic acid derivative 1 | HIV-1 | Integrase (3'-processing) | 15 | [15] |

| This compound-salicylic acid derivative 1 | HIV-1 | Integrase (strand transfer) | 11 | [15] |

Table 4: Enzyme Inhibition by this compound Derivatives

| Compound | Enzyme | IC50 | Reference |

| Epalrestat (ONO-2235) | Aldose Reductase (rat lens) | 1.0 x 10-8 M | [16] |

| Epalrestat (ONO-2235) | Aldose Reductase (human placenta) | 2.6 x 10-8 M | [16] |

| This compound-3-hippuric acid derivative 42 | Aldose Reductase | >5 times more potent than epalrestat | [17] |

| Benzylidene this compound derivative 46 | PRL-3 | 0.9 µM | [18] |

| This compound-3-acetic acid esters/amides | Acetylcholinesterase (AChE) | 24.05 - 86.85 µM | [7] |

| This compound-3-acetic acid esters/amides | Butyrylcholinesterase (BChE) | 7.92 - 227.19 µM | [7] |

The PAINS Controversy: A Double-Edged Sword

This compound and its derivatives, particularly those with an exocyclic double bond at the 5-position, are frequently flagged as Pan-Assay Interference Compounds (PAINS).[6] PAINS are compounds that tend to show activity in a wide variety of high-throughput screening assays, often through non-specific mechanisms rather than specific binding to a biological target.[19]

The proposed mechanisms for the promiscuous activity of rhodanines include:

-

Michael Addition: The α,β-unsaturated carbonyl system in 5-arylidenerhodanines can act as a Michael acceptor, reacting non-specifically with nucleophilic residues (e.g., cysteine) on proteins.[20]

-

Aggregation: Some this compound derivatives can form aggregates at higher concentrations, which can sequester and denature proteins, leading to false-positive inhibition.[1]

-

Photoreactivity: Certain this compound compounds can be photoreactive, which can interfere with fluorescence-based assays.[19]

-

Metal Chelation: The this compound scaffold has the potential to chelate metal ions, which can be critical for the function of some enzymes.[20]

While the PAINS classification serves as a crucial cautionary flag for medicinal chemists, it is not an absolute disqualifier.[1] The approved drug epalrestat is a testament to the fact that this compound-based compounds can be developed into specific and effective drugs. Careful medicinal chemistry efforts to modulate the reactivity and physicochemical properties of the this compound scaffold can mitigate the risks associated with PAINS.

Key Signaling Pathways Modulated by this compound Derivatives

This compound derivatives have been shown to interact with and modulate various signaling pathways implicated in disease.

The Polyol Pathway and Diabetic Complications

The clinically used drug epalrestat is an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, excess glucose is shunted into this pathway, where aldose reductase converts it to sorbitol. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy. By inhibiting aldose reductase, epalrestat reduces the accumulation of sorbitol, thereby mitigating these pathological effects.

Receptor Tyrosine Kinase (RTK) Signaling in Cancer

Many this compound derivatives have demonstrated anticancer activity by targeting receptor tyrosine kinases (RTKs). RTKs are cell surface receptors that play crucial roles in cell proliferation, differentiation, and survival.[8] Aberrant activation of RTK signaling is a common feature of many cancers. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins that activate pathways such as the Ras-MAPK cascade, ultimately leading to changes in gene expression and cell behavior.[13] Certain this compound derivatives have been shown to inhibit the kinase activity of RTKs like EGFR, VEGFR, and HER2, thereby blocking these pro-cancerous signaling pathways.

Experimental Protocols

Synthesis of 5-Benzylidenethis compound via Knoevenagel Condensation

This protocol describes a general and efficient method for the synthesis of 5-benzylidenethis compound derivatives.[3][4]

Materials:

-

This compound (1 equivalent)

-

Substituted benzaldehyde (1 equivalent)

-

Piperidine or triethylamine (catalytic amount)

-

Ethanol or acetic acid (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol or acetic acid in a round-bottom flask equipped with a stir bar.

-

Add a catalytic amount of piperidine or triethylamine to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Evaluation of Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative to be tested (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

This compound Derivatives in Clinical Development

While epalrestat is the most well-known clinical success story for the this compound scaffold, other derivatives have also entered clinical trials for various indications. A search of clinical trial databases reveals that this compound-containing compounds have been investigated for osteoarthritis and other conditions.[16][17] The continued interest in these compounds in a clinical setting underscores their therapeutic potential, provided that careful lead optimization is undertaken to ensure target specificity and a favorable safety profile.

Conclusion and Future Perspectives

The history of this compound in drug discovery is a compelling narrative of a versatile scaffold that has yielded both promising drug candidates and cautionary tales. Its synthetic accessibility and diverse biological activities have solidified its status as a privileged structure in medicinal chemistry. The PAINS controversy has rightfully encouraged a more critical and thorough evaluation of this compound-based hits from high-throughput screens.

Future research in this area will likely focus on several key aspects:

-

Rational Design: Moving away from broad screening towards the rational design of this compound derivatives for specific biological targets to minimize off-target effects and PAINS-related issues.

-

Exploring New Chemical Space: Synthesizing novel this compound analogues with modifications at positions other than the well-explored C5, to unlock new biological activities and improve drug-like properties.

-

Advanced Biological Evaluation: Employing a suite of secondary and counter-screening assays early in the discovery process to identify and discard non-specific actors.

The this compound scaffold, with its rich history and continued potential, will undoubtedly remain a valuable tool in the armamentarium of medicinal chemists for the foreseeable future. A thorough understanding of its chemistry, biological activities, and potential pitfalls is essential for harnessing its full therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. A New Method of Synthesis of Epalrestat [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bhu.ac.in [bhu.ac.in]

- 14. Characterization of this compound derivatives as potential disease-modifying drugs for experimental mouse osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. benchchem.com [benchchem.com]

- 17. This compound–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polyol pathway - Wikipedia [en.wikipedia.org]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Rhodanine-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of rhodanine-based inhibitors, a class of compounds that has garnered significant interest in drug discovery. The this compound scaffold is recognized as a privileged heterocycle in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antiviral, anticancer, antimicrobial, and antidiabetic properties.[1][2][3] This guide will delve into their molecular interactions, summarize quantitative data, provide detailed experimental protocols, and visualize key signaling pathways.

A critical consideration in working with this compound-based compounds is their potential to be Pan-Assay Interference Compounds (PAINS).[4][5][6] PAINS are molecules that tend to show activity in multiple assays through non-specific mechanisms, which can lead to false positive results in high-throughput screening.[6] Therefore, while this compound derivatives hold therapeutic promise, their biological activity should be critically evaluated with careful experimental design to rule out artifacts.[4][5]

General Mechanisms of Action

This compound-based inhibitors can exert their effects through various mechanisms, largely dependent on the specific substitutions on the this compound core. The this compound scaffold itself possesses features that can contribute to its inhibitory activity, such as the exocyclic sulfur of the thioxo group, which has unique electronic properties and the potential for diverse molecular interactions.[4]

Common mechanisms of action include:

-

Enzyme Inhibition: this compound derivatives have been shown to inhibit a wide range of enzymes, including kinases, proteases, phosphatases, and others.[1][2][7][8] The inhibition can be competitive, non-competitive, or uncompetitive, depending on the inhibitor and the target enzyme.

-

Receptor Modulation: Some this compound-based compounds can act as agonists or antagonists of cellular receptors, thereby modulating downstream signaling pathways.

-

Disruption of Protein-Protein Interactions: By binding to a specific protein, this compound derivatives can allosterically or directly block its interaction with other proteins, disrupting essential cellular processes.

-

Covalent Modification: The this compound scaffold, particularly 5-ene-rhodanines, can act as a Michael acceptor, allowing for covalent bond formation with nucleophilic residues (like cysteine) in the target protein.[5][9] This can lead to irreversible inhibition.

-

Hydrolysis and Metal Chelation: In some cases, the this compound ring can undergo hydrolysis to form a thioenolate.[10] This thioenolate can then chelate metal ions, such as zinc, in the active site of metalloenzymes, leading to potent inhibition.[10]

Quantitative Data on this compound-Based Inhibitors

The following tables summarize the inhibitory activities of selected this compound-based compounds against various targets. IC50 is the half-maximal inhibitory concentration, while Ki is the inhibition constant.[11] It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration.[11][12]

Table 1: this compound-Based Inhibitors of Viral Enzymes

| Compound | Target Enzyme | Virus | IC50 (µM) | Reference |

| 1 | HIV-1 Integrase (3'-processing) | HIV-1 | 15 | [7] |

| 1 | HIV-1 Integrase (strand transfer) | HIV-1 | 11 | [7] |

| 9 | HIV-1 Integrase (3'-processing) | HIV-1 | 33 | [7] |

| 9 | HIV-1 Integrase (strand transfer) | HIV-1 | 33 | [7] |

| 11 | HIV-1 Integrase (3'-processing) | HIV-1 | 58 ± 4 | [13] |

| 11 | HIV-1 Integrase (strand transfer) | HIV-1 | 20 ± 6 | [13] |

| 53 | HIV-1 Integrase | HIV-1 | - | [7] |

| FD001 | HCoV-OC43 | Coronavirus | 0.48 | [14] |

| FD012 | HCoV-OC43 | Coronavirus | 0.11 | [14] |

Table 2: this compound-Based Inhibitors of Other Enzymes and Cancer Cell Lines

| Compound | Target | IC50 (µM) | Reference |

| 5e | PRL-3 | 0.9 | [8] |

| 47 | PRL-3 | 0.9 | [2] |

| 48 | PRL-3 | 1.7 | [2] |

| 53 | APE1 | 62 ± 3 | [7] |

| 7 | APE1 | 45 ± 51 | [7] |

| 8 | APE1 | 76 ± 5 | [7] |

| 11a | MCF-7 (cancer cell line) | 3.7 | [15] |

| 12b | MCF-7 (cancer cell line) | 3.1 | [15] |

| 12f | HepG2 (cancer cell line) | 2.2 | [15] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the mechanism of action of this compound-based inhibitors.

This protocol describes a general method for determining the in vitro inhibitory activity of a this compound derivative against a target enzyme.

-

Materials and Reagents:

-

Purified recombinant target enzyme.

-

Substrate for the enzyme (can be a peptide, small molecule, or nucleic acid, often labeled with a fluorophore or radioisotope).

-

This compound-based inhibitor stock solution (typically dissolved in DMSO).[7]

-

Assay buffer (specific to the enzyme, containing appropriate salts, pH, and cofactors).

-

Detection reagent (if required for the specific assay format).

-

Microplate reader (for fluorescence, absorbance, or luminescence detection).

-

-

Procedure:

-

Prepare serial dilutions of the this compound-based inhibitor in the assay buffer.

-

In a microplate, add the inhibitor dilutions, the target enzyme, and the assay buffer.

-

Incubate the enzyme-inhibitor mixture for a predetermined time at a specific temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the signal (e.g., fluorescence intensity) using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Cell-based assays are crucial for evaluating the efficacy and cytotoxicity of inhibitors in a more biologically relevant context.

-

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay): This assay measures the metabolic activity of cells as an indicator of cell viability. Cells are treated with varying concentrations of the this compound inhibitor, and after an incubation period, a reagent like MTT is added. Viable cells convert MTT into a colored formazan product, which can be quantified spectrophotometrically. This helps determine the concentration at which the inhibitor becomes toxic to the cells.

-

Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. After treating cells with a this compound inhibitor, cells are lysed, and the proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific to the target protein and downstream signaling molecules to assess the inhibitor's effect on their expression and activation state.

These assays directly measure the binding of the inhibitor to its target protein.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time. The target protein is immobilized on a sensor chip, and a solution containing the this compound inhibitor is flowed over the surface. The binding of the inhibitor to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (Kd).

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with a binding event. A solution of the this compound inhibitor is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Visualizations of Mechanisms and Pathways

The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanism of action of this compound-based inhibitors.

Conclusion

This compound-based inhibitors represent a versatile class of compounds with demonstrated activity against a multitude of biological targets. Their diverse mechanisms of action, from competitive enzyme inhibition to covalent modification, offer numerous avenues for therapeutic intervention. However, the prevalence of this compound scaffolds among PAINS necessitates a cautious and rigorous approach to their development.[4][5][9] By employing a combination of in vitro enzymatic assays, cell-based functional assays, and biophysical binding studies, researchers can elucidate the true mechanism of action and validate the therapeutic potential of novel this compound derivatives. Future research should focus on designing derivatives with improved specificity and a lower propensity for non-specific interactions to fully harness the therapeutic promise of this important chemical scaffold.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review [mdpi.com]

- 3. A Comprehensive Review on the Biological and Pharmacological Activities of this compound Based Compounds for Research and Development of Drugs | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]

- 7. Design, Synthesis and Structure-activity Studies of this compound Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments with this compound as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. The Analogs of Furanyl Methylidene this compound Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Rhodanine Moiety: A Comprehensive Technical Guide to its Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodanine scaffold, a five-membered heterocyclic motif, has garnered significant attention in medicinal chemistry as a "privileged" structure. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the development of numerous derivatives with diverse pharmacological activities. This technical guide provides an in-depth exploration of the fundamental structure-activity relationships (SAR) of the this compound moiety, offering a critical resource for researchers engaged in the design and development of novel therapeutics. While this compound derivatives have shown immense promise, it is also crucial to acknowledge their potential as Pan Assay Interference Compounds (PAINS), a topic that will be addressed herein. This guide will systematically cover the core SAR principles, present quantitative biological data, detail key experimental protocols, and visualize complex biological and experimental workflows.

Core Structure and Points of Derivatization

The this compound ring, chemically known as 2-thioxo-4-thiazolidinone, possesses three primary points for chemical modification, which dictates its biological activity. The most frequently modified positions are the nitrogen atom at position 3 (N-3) and the exocyclic methylene group at position 5 (C-5).

-

N-3 Position: Substitution at this position can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, influencing its pharmacokinetic profile and target engagement.

-

C-5 Position: This position is most commonly functionalized via Knoevenagel condensation with various aldehydes, introducing a diverse range of substituents that are crucial for interacting with the active sites of biological targets. The resulting 5-arylidene this compound derivatives are the most extensively studied class.

Structure-Activity Relationships of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to the nature of the substituents at the N-3 and C-5 positions. The following sections summarize the key SAR findings for major therapeutic areas.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and proteins involved in cancer progression.

Key SAR Observations:

-

C-5 Substituent: The nature of the aromatic or heteroaromatic ring at the C-5 position is a primary determinant of anticancer activity. Electron-withdrawing or -donating groups on this ring can significantly influence potency. For instance, in some series, halogen substitutions on the benzylidene moiety at C-5 enhance activity.

-

N-3 Substituent: Introduction of acetic acid or other acidic moieties at the N-3 position has been shown to improve activity in certain cancer cell lines. Small alkyl groups at this position are also common.

-

3,5-Disubstitution: In many cases, 3,5-disubstituted this compound derivatives exhibit superior anticancer potential compared to their monosubstituted counterparts.[1]

Quantitative Data for Anticancer Activity:

| Compound ID | N-3 Substituent | C-5 Substituent | Target Cell Line | IC50 (µM) | Reference |

| 25 | H | 2-Fluorobenzylidene | A549 (Lung) | 0.8 | [1] |

| H460 (Lung) | 1.3 | [1] | |||

| HT29 (Colon) | 2.8 | [1] | |||

| 32 | Acetic acid | Benzimidazole conjugate | HL-60 (Leukemia) | 0.21 | [1] |

| MDA-MB-201 (Breast) | 0.33 | [1] | |||

| Raji (Lymphoma) | 1.23 | [1] | |||

| A549 (Lung) | 2.67 | [1] | |||

| 38 | Butyric acid | 4'-(N,N-dimethylamino)benzylidene | A2780 (Ovarian) | 4.4 | [1][2] |

| A2780cisR (Ovarian, cisplatin-resistant) | 3.3 | [1][2] | |||

| Compound 4 | 2-(4-(benzyloxy)phenyl)ethyl | H | HCT 116 (Colon) | 10 | [1][2] |

| Compound 27 | Phenyl-triazolothiazolyl | H | Huh7 (Hepatocellular) | 4.67 | [1] |

| MCF-7 (Breast) | 2.30 | [1] | |||

| Compound 14 | H | 4-(benzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene | MCF-7 (Breast) | 7.67 µg/mL | [2] |

| Compound 15 | H | 4-((4-methoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene | MCF-7 (Breast) | 11.7 µg/mL | [2] |

| Compound 22 | L-tyrosine conjugate | H | A549 (Lung) | 3.6 µg/mL (CTC50) | [1] |

| Compound 6 | Glucosyl | H | HepG2 (Liver) | 0.21 | [3] |

| A549 (Lung) | 1.7 | [3] | |||

| MCF-7 (Breast) | 11.7 | [3] | |||

| Compound 7 | H | S-Glucosyl | HepG2 (Liver) | 0.76 | [3] |

| A549 (Lung) | 0.31 | [3] | |||

| MCF-7 (Breast) | 12.4 | [3] | |||

| Compound 13a | H | S-Glucosyl-5-arylidene | MCF-7 (Breast) | 3.1 | [3] |

| A549 (Lung) | 6.1 | [3] | |||

| HepG2 (Liver) | 17.2 | [3] | |||

| Compound 11a | N-Glucosyl | 5-arylidene | MCF-7 (Breast) | 3.7 | [4] |

| HepG2 (Liver) | 8.2 | [4] | |||

| A549 (Lung) | 9.8 | [4] | |||

| Compound 12b | N-Glucosyl | 5-arylidene | MCF-7 (Breast) | 3.1 | [4] |

| HepG2 (Liver) | 13.7 | [4] | |||

| A549 (Lung) | 21.8 | [4] | |||

| Compound 12f | N-Glucosyl | 5-arylidene | HepG2 (Liver) | 2.2 | [4] |

| A549 (Lung) | 4.5 | [4] | |||

| MCF-7 (Breast) | 7.17 | [4] |

Antimicrobial Activity

This compound derivatives have shown potent activity against a range of bacteria, including multidrug-resistant strains like MRSA and VRE.

Key SAR Observations:

-

Gram-Positive vs. Gram-Negative: this compound derivatives are generally more effective against Gram-positive bacteria.[5]

-

C-5 Substituent: The nature of the substituent at the C-5 position is critical for antimicrobial potency.

-

N-3 Substituent: Modifications at the N-3 position can influence the spectrum of activity.

Quantitative Data for Antimicrobial Activity:

| Compound ID | Target Organism | MIC (µM) | Reference |

| Rh 2 | MRSA (MIC90) | 4 | [6][7] |

| VRSA (MIC90) | 4 | [6][8] | |

| S. epidermidis | 4 | [6][7] | |

| VRE (MIC90) | 8 | [6][7] | |

| Rh 1-7 (range) | Bacillus anthracis | 2-8 | [6][7] |

| Compounds 3a-d | Gram-positive bacteria (range) | 7.8 - 125 µg/mL | [5] |

Antidiabetic Activity

This compound-based compounds have been investigated for their potential in managing type 2 diabetes, primarily through the inhibition of aldose reductase and activation of PPAR-γ.

Key SAR Observations:

-

Aldose Reductase Inhibition: The this compound-3-acetic acid scaffold is a key feature for aldose reductase inhibition, as exemplified by the marketed drug Epalrestat.

-

PPAR-γ Agonism: Modifications to the this compound core can lead to compounds with PPAR-γ agonist activity.

Quantitative Data for Antidiabetic Activity:

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 7f | HPA (α-amylase) | 27.13 ± 1.02 | [9] |

| Compound 7l | HLAG (α-glucosidase) | 24.21 ± 1.12 | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis: Knoevenagel Condensation for 5-Arylidenerhodanines

This is the most common method for synthesizing the widely studied 5-arylidenethis compound derivatives.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Catalyst (e.g., piperidine, sodium acetate, diammonium hydrogen phosphate)

-

Solvent (e.g., ethanol, acetic acid, water)

Procedure:

-

To a solution of this compound (1 equivalent) in a suitable solvent, add the aromatic aldehyde (1 equivalent).

-

Add a catalytic amount of the chosen base (e.g., a few drops of piperidine or 0.1 equivalents of sodium acetate).

-

Reflux the reaction mixture for 2-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. Collect the solid by filtration.

-

Wash the solid with cold solvent to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylidenethis compound derivative.

Biological Assay: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in a complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[4][10][11][12][13]

Biological Assay: Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

96-well microtiter plates

-

This compound derivative stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in the broth directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-